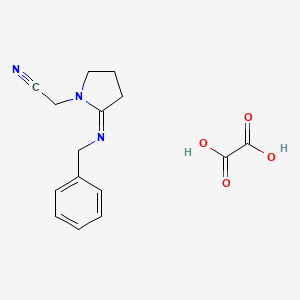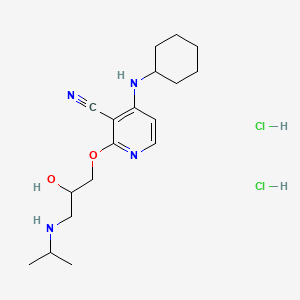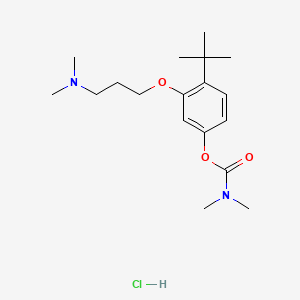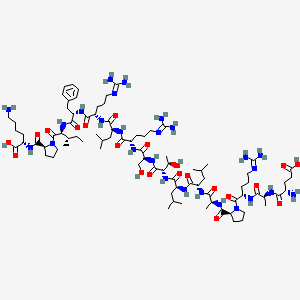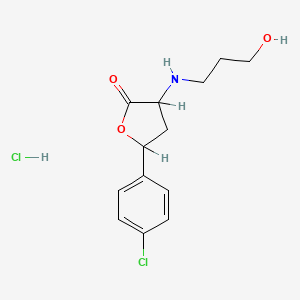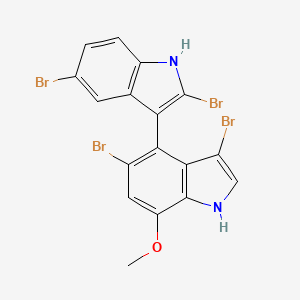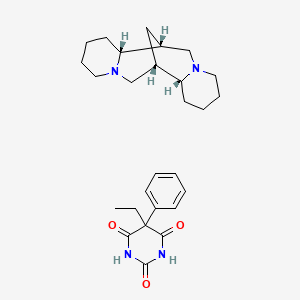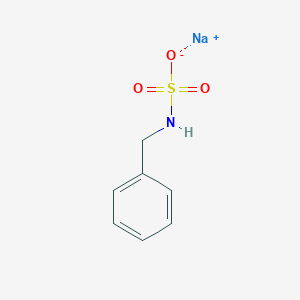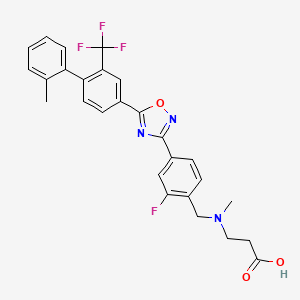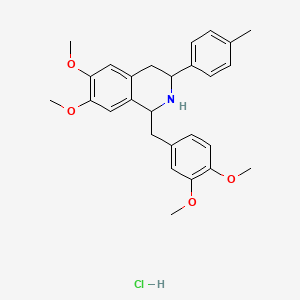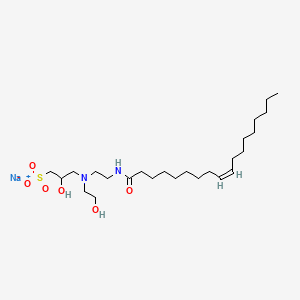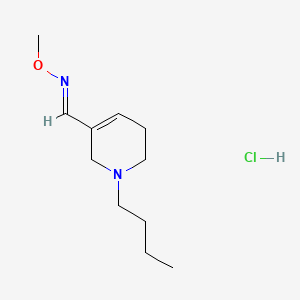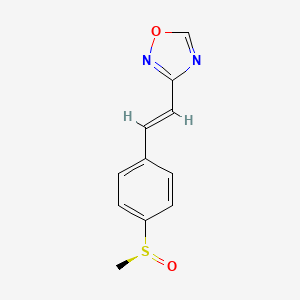
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a 1,2,4-oxadiazole ring substituted with a 4-methylsulfinylstyryl group, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole typically involves the reaction of 4-methylsulfinylbenzaldehyde with an appropriate nitrile oxide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonyl phenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Methionine sulfoxide: An amino acid derivative with antioxidant properties.
Uniqueness
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole is unique due to its specific structural features, such as the combination of the oxadiazole ring and the methylsulfinylstyryl group. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
24664-13-9 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
3-[(E)-2-[4-[(S)-methylsulfinyl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10N2O2S/c1-16(14)10-5-2-9(3-6-10)4-7-11-12-8-15-13-11/h2-8H,1H3/b7-4+/t16-/m0/s1 |
InChI Key |
RHBQOSWVEPFPPC-RRGWEWPQSA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=C(C=C1)/C=C/C2=NOC=N2 |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C=CC2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



